3-甲氧基吡嗪-2-羧酸

描述

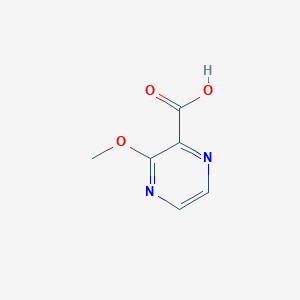

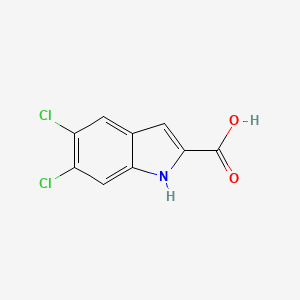

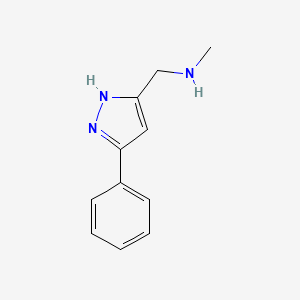

3-Methoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.13 . The compound appears as an off-white to yellow powder or crystals .

Synthesis Analysis

The synthesis of pyrazines can be achieved chemically or biologically . Pyrazines are associated with green and earthy attributes and are responsible for the distinctive aroma properties of numerous vegetables . They are also important for the flavor and aroma of food products like coffee and cocoa .Molecular Structure Analysis

The IUPAC name for this compound is 3-methoxy-2-pyrazinecarboxylic acid . The InChI code for this compound is 1S/C6H6N2O3/c1-11-5-4 (6 (9)10)7-2-3-8-5/h2-3H,1H3, (H,9,10) .Chemical Reactions Analysis

The major formation of pyrazines occurs during the heating of food . Precursor methylglyoxal and intermediates glyoxal and formaldehyde contribute to the formation of 2,3,5-trimethylpyrazine via a conversion reaction between methylglyoxal and glyoxal .Physical and Chemical Properties Analysis

3-Methoxypyrazine-2-carboxylic acid is an off-white to yellow powder or crystals . It has a molecular weight of 154.13 . The compound should be stored in a refrigerator .科学研究应用

抗菌活性

3-甲氧基吡嗪-2-羧酸及其衍生物已被探索其抗菌特性。例如,Patel、Agravat和Shaikh(2011年)使用2-氯吡啶-3-羧酸合成了新的吡啶衍生物,并测试了它们的抗菌活性。这些化合物对细菌和真菌表现出不同程度的活性,暗示了在抗菌疗法中的潜在应用(Patel, Agravat, & Shaikh, 2011)。

蔬菜中的存在

Murray和Whitfield(1975年)的研究突出了3-烷基-2-甲氧基吡嗪等化合物在各种生蔬菜中的自然存在,包括3-甲氧基吡嗪-2-羧酸。他们的研究在广泛的蔬菜组织中鉴定了这些化合物,有助于其特有风味的形成(Murray & Whitfield,1975年)。

水处理和去除效率

王等人(2017年)研究了类似化合物(如2-异丙基-3-甲氧基吡嗪(IPMP)和2-异丁基-3-甲氧基吡嗪(IBMP))在臭氧化过程中在水中的去除效率和降解途径。这项研究对于了解这类化合物如何有效地从饮用水中去除,增强水处理过程(Wang et al., 2017)。

葡萄酒香气和园艺

甲氧基吡嗪,包括3-甲氧基吡嗪-2-羧酸及其类似物,在葡萄酒中的存在,特别是Sauvignon blanc葡萄酒,已有充分的文献记录。Alberts等人(2016年)对南非Sauvignon blanc葡萄酒中的3-烷基-2-甲氧基吡嗪进行了定量调查。他们发现葡萄酒甲氧基吡嗪浓度与葡萄成熟度、气候和地理来源等因素之间存在显著关系,影响了这些葡萄酒的典型香气(Alberts et al., 2016)。

生物转化和合成

Wieser、Heinzmann和Kiener(1997年)研究了类似化合物的生物转化,例如2-氰基吡嗪转化为5-羟基吡嗪-2-羧酸,使用了Agrobacterium sp.。这个过程突出了利用生物方法合成新化合物,包括抗结核药物的潜力(Wieser, Heinzmann, & Kiener, 1997)。

包装和封闭对葡萄酒的影响

Blake等人(2009年)对葡萄酒中3-烷基-2-甲氧基吡嗪在封闭和包装过程中的影响进行了研究,提供了关于这些化合物在葡萄酒储存期间如何受到影响的见解。这项研究有助于了解葡萄酒风味随时间的稳定性和保留(Blake et al., 2009)。

作用机制

Target of Action

The primary target of 3-Methoxypyrazine-2-carboxylic acid is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for several neuropsychiatric disorders .

Mode of Action

It is known to interact with mglur2 . The interaction between 3-Methoxypyrazine-2-carboxylic acid and its target mGluR2 could potentially influence the receptor’s function .

Result of Action

Its interaction with mglur2 suggests it may influence the receptor’s function and thus potentially affect neuropsychiatric processes .

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

生化分析

Biochemical Properties

3-Methoxypyrazine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with O-methyltransferases, which are enzymes responsible for the methylation of pyrazine derivatives. This interaction is crucial for the biosynthesis of 3-methoxypyrazine-2-carboxylic acid and other related compounds . Additionally, this compound can act as a ligand, binding to specific receptors and influencing their activity.

Cellular Effects

3-Methoxypyrazine-2-carboxylic acid has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of certain genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling by binding to receptors and altering their activity, which can lead to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of 3-Methoxypyrazine-2-carboxylic acid involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, its interaction with O-methyltransferases results in the methylation of pyrazine derivatives, which is a critical step in its biosynthesis . Furthermore, it can influence gene expression by acting as a ligand for specific receptors, thereby modulating transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxypyrazine-2-carboxylic acid can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that its effects on cellular function can vary, with some changes in gene expression and metabolic activity observed over time. These temporal effects are important for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of 3-Methoxypyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at very high doses, toxic or adverse effects may occur, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

3-Methoxypyrazine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as O-methyltransferases, which catalyze the methylation of pyrazine derivatives . This interaction is crucial for the biosynthesis of the compound and its related metabolites. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways.

Transport and Distribution

Within cells and tissues, 3-Methoxypyrazine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation . The compound’s distribution is essential for its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of 3-Methoxypyrazine-2-carboxylic acid is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can perform its functions . The localization is crucial for its activity, as it needs to be in the right place to interact with its target biomolecules effectively.

属性

IUPAC Name |

3-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQNMBCMDBUWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625442 | |

| Record name | 3-Methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-47-3 | |

| Record name | 3-Methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

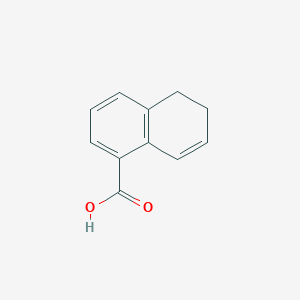

![6-Methoxy[1,5]naphthyridine-4-carboxylic acid](/img/structure/B1370864.png)

![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)